molecular formula C11H20ClNO5 B6302602 Acetoacetyl-L-carnitine chloride CAS No. 33758-12-2

Acetoacetyl-L-carnitine chloride

Cat. No. B6302602
CAS RN: 33758-12-2
M. Wt: 281.73 g/mol
InChI Key: NVZPBRZOMFSAAF-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetoacetyl-L-carnitine chloride is a white crystalline powder . It is a derivative of L-carnitine, a compound that plays a crucial role in energy production by transporting fatty acids into the mitochondria .


Synthesis Analysis

The synthesis of Acyl-L-carnitines, including Acetoacetyl-L-carnitine chloride, involves a generalized synthetic approach. L-Carnitine hydrochloride is added to a mixture of the appropriate carboxylic acid and a slight molar excess of acid chloride .


Molecular Structure Analysis

The molecular weight of Acetoacetyl-L-carnitine chloride is 281.74 . The IUPAC name is (2R)-2-(acetoacetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium chloride .


Chemical Reactions Analysis

Acetoacetyl-L-carnitine chloride is involved in the transport of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix where they undergo β-oxidation to acetyl CoA .

Scientific Research Applications

Sports Nutrition

L-carnitine, a component of Acetoacetyl-L-carnitine chloride, is used as a supplement by recreationally-active, competitive, and highly trained athletes . It’s believed to enhance physical performance by elevating total carnitine content in skeletal muscle . This could potentially apply to Acetoacetyl-L-carnitine chloride as well, although more research is needed to confirm this.

Metabolic Modifications

Prolonged supplementation with L-carnitine has been shown to have an effect on metabolism . It’s used in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy . This could suggest a potential application of Acetoacetyl-L-carnitine chloride in metabolic studies.

Muscle Mass Improvement

L-carnitine supplementation has been found to significantly increase muscle mass and improve physical effort tolerance in certain populations . This suggests that Acetoacetyl-L-carnitine chloride could potentially be used in research related to muscle mass improvement and physical performance.

Cognitive Function Enhancement

Studies have shown that L-carnitine supplementation can improve cognitive function . This opens up the possibility of using Acetoacetyl-L-carnitine chloride in research related to cognitive function and brain health.

Anti-inflammatory Properties

L-carnitine has been found to have anti-inflammatory properties . This suggests that Acetoacetyl-L-carnitine chloride could potentially be used in research related to inflammation and immune response.

Antioxidant Properties

L-carnitine also has antioxidant properties . This indicates that Acetoacetyl-L-carnitine chloride could be used in research related to oxidative stress and related health conditions.

Mechanism of Action

Target of Action

Acetoacetyl-L-carnitine chloride, a derivative of L-carnitine, primarily targets enzymes known as acyl-CoA short-chain synthetases . These enzymes convert acetate into acetyl coenzyme A (acetyl-CoA), a critical molecule in many biochemical reactions . Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial, with greatest expression in heart, skeletal muscle, and brown adipose tissue .

Mode of Action

Acetoacetyl-L-carnitine chloride interacts with its targets by participating in the formation of acetyl-CoA. Acetyl-CoA is formed when acetate, derived from the diet or from fermentation in the colon, is converted by acyl-CoA short-chain synthetases . Acetoacetyl-L-carnitine chloride can also be transported out of mitochondria as acetyl-L-carnitine via the action of the reversible enzyme carnitine acetyltransferase (CrAT). When energy is required, acetyl-L-carnitine can be imported from the cytoplasm and reconverted to acetyl-CoA .

Biochemical Pathways

The compound affects the acetyl-CoA metabolic pathway . Acetyl-CoA is a key intermediate in carbohydrate, amino acid, and lipid metabolism . It is also involved in the synthesis of fatty acids and the regulation of protein function . Acetoacetyl-L-carnitine chloride, through its conversion to acetyl-CoA, influences these biochemical pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of acetyl-L-carnitine, a related compound, suggest that it is absorbed at least partially without hydrolysis . After oral administration, circulating acetyl-L-carnitine concentration increases, indicating bioavailability . The efficiency of renal reabsorption decreases as circulating L-carnitine concentration increases, resulting in a rapid decline of circulating L-carnitine concentration to baseline .

Result of Action

The action of Acetoacetyl-L-carnitine chloride results in the formation of acetyl-CoA, a molecule critical for energy derivation and lipogenesis . Acetyl-CoA also acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function . Alterations in protein acetylation status, linked to multiple disease states including cancer, can be influenced by the action of this compound .

Action Environment

The action of Acetoacetyl-L-carnitine chloride can be influenced by environmental factors such as nutrient availability and cellular stress conditions . For instance, nutrient deprivation, hypoxia, and other stressors can shift ACSS2 from a lipogenic role in the cytoplasm to a regulatory role in the cell nucleus . This highlights the adaptability of the compound’s action in response to varying environmental conditions.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Acetoacetyl-L-carnitine chloride has potential therapeutic indications for which it is still being investigated. For example, it is being studied for the treatment of clinical phenotypes of depression linked to childhood trauma, and implications for Alzheimer’s disease .

properties

IUPAC Name

[(2R)-3-carboxy-2-(3-oxobutanoyloxy)propyl]-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h9H,5-7H2,1-4H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZPBRZOMFSAAF-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoacetyl-l-carnitine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.